molecular formula C21H26N2O5 B267457 N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No. B267457
M. Wt: 386.4 g/mol
InChI Key: ZYKODXBLBLWLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as BTCP, is a synthetic compound that has been extensively studied in the field of neuroscience. This compound has been shown to have a range of effects on the central nervous system, including analgesic, stimulant, and hallucinogenic properties. In

Scientific Research Applications

N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been used in a variety of scientific research applications, including studies on the central nervous system and pain management. In animal models, N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have analgesic effects, reducing pain sensitivity in response to thermal and mechanical stimuli. Additionally, N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been used as a research tool to study the effects of dopamine and serotonin on the brain, as it has been shown to stimulate the release of these neurotransmitters.

Mechanism of Action

The mechanism of action of N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release in the brain. Specifically, N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may contribute to its analgesic and stimulant effects.
Biochemical and Physiological Effects:
N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects, including analgesia, stimulation, and hallucinations. In animal models, N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to reduce pain sensitivity and increase locomotor activity. Additionally, N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to produce hallucinogenic effects in humans, including altered perception and visual hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in lab experiments is its well-characterized pharmacological profile, which allows for precise dosing and reproducibility of results. Additionally, N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have a broad range of effects on the central nervous system, making it a useful tool for studying various neurological processes. However, one limitation of using N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in lab experiments is its potential for abuse, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. One area of interest is the development of new analogs of N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide with improved pharmacological properties, such as increased selectivity for specific neurotransmitter receptors. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide and its effects on the central nervous system. Finally, studies on the potential therapeutic applications of N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, particularly in the treatment of pain and neurological disorders, may be of interest.

Synthesis Methods

The synthesis of N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with N-sec-butyl-N'-methylcarbamoyl chloride to yield N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. The purity of the final product can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

Product Name

N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(butan-2-ylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H26N2O5/c1-6-13(2)22-20(24)14-8-7-9-16(10-14)23-21(25)15-11-17(26-3)19(28-5)18(12-15)27-4/h7-13H,6H2,1-5H3,(H,22,24)(H,23,25)

InChI Key

ZYKODXBLBLWLGR-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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